molecular formula C18H15N3O4S B286275 (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

Cat. No. B286275
M. Wt: 369.4 g/mol
InChI Key: YIAZGAWIKPYTSV-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as Indole-3-acetic acid (IAA) and is a plant hormone that plays a crucial role in plant growth and development. In

Mechanism of Action

The mechanism of action of (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid involves the binding of the compound to specific receptors in plant cells. Once bound, the compound activates a signaling pathway that leads to changes in gene expression and physiological processes. The exact mechanism of action is still under investigation, but recent studies have identified several key proteins and enzymes involved in the signaling pathway.
Biochemical and Physiological Effects:
(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has several biochemical and physiological effects on plants. The compound promotes cell elongation, root development, and fruit ripening. It also regulates the formation of adventitious roots and lateral roots. In addition, IAA plays a crucial role in the response of plants to environmental stresses such as drought, salinity, and temperature changes.

Advantages and Limitations for Lab Experiments

The use of (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid in lab experiments has several advantages. The compound is relatively easy to synthesize, and its purity can be confirmed through analytical techniques. In addition, IAA is a well-studied plant hormone, and there is a vast amount of literature available on its properties and functions. However, there are also some limitations to using IAA in lab experiments. The compound can be unstable under certain conditions, and its activity can be affected by factors such as pH and temperature. In addition, the effects of IAA can vary depending on the plant species and experimental conditions.

Future Directions

There are several future directions for research on (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid. One area of research is the identification of new targets for IAA signaling pathways. Recent studies have identified several key proteins and enzymes involved in the signaling pathway, but there is still much to be learned about the mechanisms behind IAA's effects on plant growth and development. Another area of research is the development of new strategies for crop improvement based on IAA. The use of IAA in plant research has already led to significant advances in our understanding of plant growth and development, but there is still much to be done to translate this knowledge into practical applications for agriculture. Finally, there is also potential for the use of IAA in other areas of research, such as biotechnology and medicine. The compound's ability to regulate cell growth and differentiation makes it a promising candidate for research on tissue engineering and regenerative medicine.

Synthesis Methods

The synthesis of (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid involves the reaction of indole-3-acetaldehyde with a thiohydantoin derivative. The reaction is catalyzed by a base, and the resulting product is purified through column chromatography. The yield of the synthesis process is relatively high, and the purity of the product can be confirmed through analytical techniques such as NMR spectroscopy.

Scientific Research Applications

(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of plant growth and development. IAA is a plant hormone that regulates various physiological processes such as cell elongation, root development, and fruit ripening. The use of (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid in plant research can help to understand the mechanisms behind these processes and develop new strategies for crop improvement.

properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[3-[(E)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C18H15N3O4S/c1-2-7-21-17(25)13(16(24)19-18(21)26)8-11-9-20(10-15(22)23)14-6-4-3-5-12(11)14/h2-6,8-9H,1,7,10H2,(H,22,23)(H,19,24,26)/b13-8+

InChI Key

YIAZGAWIKPYTSV-MDWZMJQESA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)O)/C(=O)NC1=S

SMILES

C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)O)C(=O)NC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)O)C(=O)NC1=S

Origin of Product

United States

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